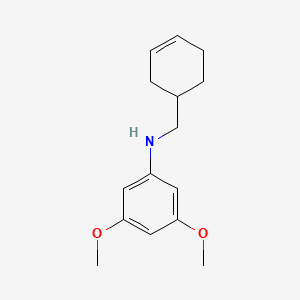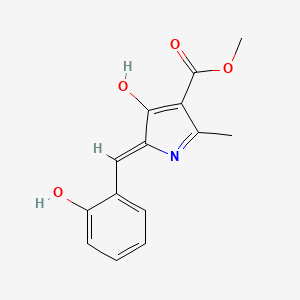![molecular formula C23H31FN2O3 B6055204 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as F13714, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol may also modulate the activity of the dopamine D2 receptor, which is involved in reward and addiction.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol can increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol has also been shown to decrease the release of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol is that it has been shown to have low toxicity in animal studies. However, its limited solubility in water may make it difficult to administer in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for drug addiction, particularly in the context of opioid addiction. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol may also be useful in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde and 4-fluorobenzylamine to form the intermediate 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]acetamide. This intermediate is then reduced using sodium borohydride to yield 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic applications in various areas of research. It has been studied as a potential treatment for anxiety, depression, and drug addiction. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]-1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3/c1-17-22(28-2)9-6-19(23(17)29-3)15-25-11-12-26(21(16-25)10-13-27)14-18-4-7-20(24)8-5-18/h4-9,21,27H,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZWLGYXRHVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-Dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6055145.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)

![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)
![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)
